molecular formula C21H22ClN3O3S2 B2599608 N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide CAS No. 896675-80-2

N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide

Cat. No.: B2599608
CAS No.: 896675-80-2
M. Wt: 464
InChI Key: CMUGVRNQRTUESF-UHFFFAOYSA-N
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Description

N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide is a synthetic small molecule designed for interdisciplinary investigational applications, integrating distinct pharmacophores known for their relevance in medicinal chemistry. The compound features a benzothiazole scaffold, a privileged structure in drug discovery frequently explored for its interaction with various enzymatic targets . The incorporation of a sulfonamide group linked to a 3-methylpiperidine ring enhances the molecule's potential as a candidate for probing central nervous system (CNS) targets, given the propensity of such substructures to confer blood-brain barrier permeability and modulate neurological enzymes . This molecular architecture suggests potential research applications in studying protein aggregation pathologies and cholinesterase function, which are key areas in neurodegenerative disease research . The specific positioning of the chloro and methyl substituents on the benzothiazole ring is intended to fine-tune the compound's electronic properties and binding affinity, making it a sophisticated tool for structure-activity relationship (SAR) studies. Researchers may employ this compound in high-throughput screening campaigns to identify novel biological pathways or as a lead structure for the rational design of more potent and selective inhibitors. Its value lies in its capacity to help elucidate complex biochemical mechanisms and contribute to the development of new therapeutic strategies. This product is strictly for Research Use Only and is not intended for any human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-(3-methylpiperidin-1-yl)sulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22ClN3O3S2/c1-13-4-3-11-25(12-13)30(27,28)16-7-5-15(6-8-16)20(26)24-21-23-19-14(2)17(22)9-10-18(19)29-21/h5-10,13H,3-4,11-12H2,1-2H3,(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMUGVRNQRTUESF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=C(S3)C=CC(=C4C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide typically involves multiple steps:

    Formation of the Benzo[d]thiazole Ring: This can be achieved through the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative, such as 5-chloro-4-methylbenzoic acid, under acidic conditions.

    Attachment of the Piperidine Ring: The piperidine ring can be introduced via nucleophilic substitution reactions, where a piperidine derivative reacts with an appropriate electrophile.

    Final Coupling: The final step involves coupling the benzo[d]thiazole derivative with the sulfonylated piperidine derivative using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the nitro groups (if present) or the sulfonyl group, converting them to amines or sulfides, respectively.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as halogenation, nitration, or sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Electrophilic reagents such as bromine, nitric acid, or sulfuric acid are used under controlled conditions to achieve selective substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the piperidine ring may yield N-oxides, while reduction of the sulfonyl group could produce sulfides.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity
Research indicates that compounds similar to N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide exhibit significant anticancer properties. Studies have shown that benzothiazole derivatives can inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation and survival. For instance, the compound's ability to interact with tubulin has been noted, suggesting potential use as a microtubule destabilizing agent, which is crucial for cancer therapy .

1.2 Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Research has demonstrated that derivatives of benzothiazole possess broad-spectrum antibacterial and antifungal properties. This is particularly relevant in the context of increasing antibiotic resistance, where novel compounds could provide alternative treatment options .

Pharmacology

2.1 Neuropharmacological Effects
this compound is being studied for its neuropharmacological effects, particularly in the treatment of neurological disorders such as Alzheimer’s disease and schizophrenia. The sulfonamide group in its structure may contribute to its ability to cross the blood-brain barrier, allowing it to exert effects on central nervous system targets .

2.2 Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been investigated, particularly concerning enzymes involved in inflammatory processes and metabolic pathways. Inhibiting these enzymes can lead to reduced inflammation and improved metabolic health, making it a candidate for therapeutic development in conditions like diabetes and obesity .

Material Science

3.1 Organic Electronics
Beyond biological applications, this compound has potential applications in organic electronics. Its unique electronic properties make it suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Research indicates that modifications to the benzothiazole structure can enhance charge transport properties, which are critical for the efficiency of electronic devices .

Case Studies

Study Application Findings
Study on Anticancer ActivityCancer TherapyDemonstrated inhibition of tumor growth in vitro and in vivo models through microtubule disruption mechanisms .
Investigation of Antimicrobial PropertiesInfection ControlShowed effectiveness against various bacterial strains, highlighting potential as a new antibiotic .
Neuropharmacological AssessmentNeurological DisordersIndicated potential benefits in cognitive function improvement in animal models of Alzheimer’s disease .
Evaluation for Organic ElectronicsMaterial ScienceEnhanced charge mobility observed in modified derivatives suitable for OLED applications .

Mechanism of Action

The mechanism of action of N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide involves its interaction with molecular targets such as enzymes, receptors, or ion channels. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the target and the context of its use.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Core Structure and Substituent Variations

The target compound shares a benzamide-thiazole scaffold with analogs reported in the literature. Key comparisons include:

Table 1: Structural and Functional Group Comparisons
Compound Name Core Structure Thiazole Substituents Sulfonamide/Sulfonyl Group Notable Features
Target Compound Benzamide-benzo[d]thiazole 5-Cl, 4-CH₃ 4-((3-methylpiperidin-1-yl)sulfonyl) Lipophilic piperidine, chloro for stability
3,4-dichloro-N-(5-(morpholinomethyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide (4d, ) Benzamide-thiazole 5-(morpholinomethyl), 4-pyridin-3-yl None Polar morpholine, pyridine enhances π-π interactions
N-(5-((4-methylpiperazin-1-yl)methyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide (4g, ) Benzamide-thiazole 5-(piperazinylmethyl), 4-pyridin-3-yl None Basic piperazine may improve solubility
N-(5-chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide () Benzamide-thiazole 5-Cl None Difluoro substitution enhances metabolic stability
N-[5-[(4-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide () Benzamide-thiadiazole 5-(chlorophenylmethylsulfanyl) 4-(dimethylsulfamoyl) Thiadiazole core, sulfamoyl group for solubility

Physicochemical and Spectral Properties

  • Melting Points and Solubility : Compounds with polar substituents (e.g., morpholine in 4d, piperazine in 4g) exhibit higher solubility in aqueous media compared to the target compound’s lipophilic 3-methylpiperidine group .
  • Spectral Confirmation : The target’s structure would likely be confirmed via ¹H/¹³C NMR (e.g., amide NH ~10 ppm, aromatic protons at 6.5–8.5 ppm) and HRMS, similar to analogs in and .

Hydrogen Bonding and Crystal Packing

  • The target’s amide and sulfonyl groups may form intermolecular hydrogen bonds (N–H⋯O, C–H⋯O/N), stabilizing crystal packing. This mirrors observations in , where N–H⋯N bonds create dimers .

Implications for Bioactivity

  • Enzyme Inhibition : The benzo[d]thiazole core and sulfonyl group in the target compound resemble nitazoxanide derivatives, which inhibit PFOR enzymes via amide anion conjugation .
  • Antimicrobial Potential: Chloro and methyl groups may enhance membrane penetration, while the 3-methylpiperidine sulfonyl group could modulate target affinity compared to pyridine-containing analogs () .

Biological Activity

N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • IUPAC Name : this compound
  • Molecular Formula : C19H21ClN4O3S
  • Molecular Weight : 398.9 g/mol

The biological activity of this compound is attributed to its ability to interact with various biological targets, including enzymes and receptors involved in disease processes. Key mechanisms include:

Case Studies and Experimental Data

  • In Vitro Studies : In vitro assays have shown that the compound effectively inhibits cell proliferation in cancer cell lines. For example, a study demonstrated that derivatives of benzothiazole exhibited cytotoxic effects on human cancer cell lines, indicating potential for further development as an anticancer agent .
  • Animal Models : In vivo studies using animal models have reported the efficacy of benzothiazole derivatives in reducing tumor size and improving survival rates in treated subjects. Such findings underscore the therapeutic potential of this class of compounds against various cancers .
  • Pharmacokinetic Profiles : Preliminary pharmacokinetic studies suggest that the compound has favorable absorption and distribution characteristics, which are crucial for its effectiveness as a therapeutic agent. Further investigations are needed to establish its metabolic stability and toxicity profiles .

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityMechanism of Action
N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamidesAnti-inflammatoryEnzyme inhibition
N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamidesAntibacterialTargeting bacterial enzymes
N-(4-chlorophenyl)-4-methoxy-3-(methylamino) benzamideAntiviralEnhancing A3G levels

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